molecular formula C7H9NO B1362647 4-Pyridineethanol CAS No. 5344-27-4

4-Pyridineethanol

Cat. No. B1362647
CAS RN: 5344-27-4
M. Wt: 123.15 g/mol
InChI Key: DWPYQDGDWBKJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridineethanol, also known as 2-Pyridin-4-yl-ethanol, is a chemical compound with the molecular formula C7H9NO . It is used as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters in organic synthesis . It is also used as an active pharmaceutical ingredient intermediate .


Molecular Structure Analysis

The molecular structure of 4-Pyridineethanol is represented by the SMILES string OCc1ccncc1 . The molecular weight is 123.15 g/mol .


Physical And Chemical Properties Analysis

4-Pyridineethanol is a solid substance with a melting point of 52-56 °C and a boiling point of 107-110 °C/1 mmHg . It has a density of 1.093 g/cm^3 . It is miscible with water .

Scientific Research Applications

1. Chemical Reactions and Mechanisms

Pyridine derivatives, including 4-pyridineethanol, are significant in chemical reactions and mechanisms. For instance, they are involved in the reaction of dichloromethane under ambient conditions to form methylenebispyridinium dichloride compounds. This reaction's kinetics were studied, providing insights into the reaction mechanism and rate constants (Rudine, Walter, & Wamser, 2010).

2. Magnetic Refrigerants

Pyridine derivatives have been utilized in the synthesis of magnetic refrigerants. For example, pyridine-2,6-dimethanol was used to create a ferrimagnetic {Cu(II)15Gd(III)7} cagelike cluster, exhibiting overall ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).

3. Functionalization in Pharmaceutical and Battery Technologies

4-Pyridine derivatives are crucial for the functionalization of C–H bonds, an essential strategy in pharmaceuticals, ligands for metal complexes, and battery technologies. These derivatives enable selective transformations, particularly in the 4-position of the pyridine scaffold (Dolewski, Hilton, & McNally, 2017).

4. Surface Chemistry and Electrolyte Solutions

The conformational change in self-assembled monolayers (SAMs) of 4-pyridineethanol on Au(111) surfaces was investigated in aqueous electrolyte solutions. This study provides insights into the interaction of these SAMs with different pH levels, highlighting their importance in surface chemistry (Nishiyama et al., 2008).

5. Optical Properties in Lanthanide Clusters

2-(Hydroxymethyl)pyridine, a related compound, has been used in lanthanide chemistry to produce clusters with unique optical properties. These clusters exhibit behaviors like single-molecule magnetism and intense photoluminescence, useful in various scientific applications (Alexandropoulos et al., 2011).

Safety And Hazards

4-Pyridineethanol is moderately toxic by ingestion and is a poison by intravenous route . When heated to decomposition, it emits toxic fumes of NOx . It is classified as an eye irritant (Category 2A), and it causes serious eye irritation .

properties

IUPAC Name

2-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPYQDGDWBKJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044953
Record name 2-(Pyridin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Pyridineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-Pyridineethanol

CAS RN

5344-27-4
Record name 4-Pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5344-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Pyridin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89RDQ5YD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 4-pyridylacetate (20 g, 121 mmol) was added to a suspension of LiAlH4 (9.2 g, 242 mmol) in diethyl ether (600 mL). Diatomaceous earth (about 50 mL) was added to aid stirring. The mixture stirred overnight. The mixture was cooled to 0° C. and aqueous NaOH (15%) was added until degassing ceased. The mixture was allowed to stir for 1 h. The solids were removed by filtration and the filtrate was concentrated under vacuum. The crude product was purified by chromatography (SiO2, 40:1-20:1 CH2Cl2:methanol) to provide 4-(2-hydroxyethyl)pyridine (8.1 g, 54%) as an amber liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fifteen grams (0.091 mol) of 4-pyridineacetic acid ethyl ester was dissolved in 180 ml of dry THF. The solution was transferred to a 1 l., 3-neck round bottom flask which had been flushed with nitrogen. To the mixture was added dropwise 55 ml of 1.0 M lithium aluminum hydride (0.055 mol) at approximately 0° C. The reaction mixture became yellow upon addition of the reducing agent. Following addition, the mixture was quenched with 2.1 ml of water at 0° C. followed by 2.1 ml of 15% by volume of sodium hydroxide and 6.3 ml of water. The mixture was allowed to stir at room temperature for approximately 4 hours and filtered through Celite. The filtrate was concentrated under vacuum to provide 6.38 g of 4-pyridineethanol. This material was used directly in the following reaction.
Quantity
0.091 mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridineethanol
Reactant of Route 2
4-Pyridineethanol
Reactant of Route 3
4-Pyridineethanol
Reactant of Route 4
Reactant of Route 4
4-Pyridineethanol
Reactant of Route 5
4-Pyridineethanol
Reactant of Route 6
4-Pyridineethanol

Citations

For This Compound
72
Citations
IM Goldman - The Journal of Organic Chemistry, 1963 - ACS Publications
… 4-Pyridineethanol was chromatographed at temperatures of … and identified as unchanged 4-pyridineethanol (infrared spectrum… (11.2 min.) with that of 4-pyridineethanol (18.4 min.) which …
Number of citations: 4 pubs.acs.org
X Jiang, HE Kim, H Shu, Y Zhao, H Zhang, J Kofron… - Science, 2003 - science.org
… A small molecule, α-(trichloromethyl)-4-pyridineethanol (PETCM), was identified by high-throughput screening as an activator of caspase-3 in extracts of a panel of cancer cells. PETCM …
Number of citations: 479 www.science.org
HC Brown, NR Eldred - Journal of the American Chemical Society, 1949 - ACS Publications
… with formaldehyde the 4picoline was converted to 4-pyridineethanol in yield of but 1.5%. … The commercial availability of 4-pyridineethanol from the Reilly Tar and Chemical Corporation …
Number of citations: 75 pubs.acs.org
A Smith - Nature Reviews Drug Discovery, 2003 - nature.com
… In this study, Jiang et al. screened an Abbott library of 184,000 compounds for activators of caspase-3 in extracts of HeLa cells, and came up with α-(trichloromethyl)-4-pyridineethanol (…
Number of citations: 3 www.nature.com
EL Eliel, TJ Brett - The Journal of Organic Chemistry, 1963 - ACS Publications
… 4-Pyridineethanol was chromatographed at temperatures of … and identified as unchanged 4-pyridineethanol (infrared spectrum… (11.2 min.) with that of 4-pyridineethanol (18.4 min.) which …
Number of citations: 16 pubs.acs.org
P Imbriani, A Tassone, M Meringolo, G Ponterio… - International Journal of …, 2019 - mdpi.com
… Accordingly, pretreatment of striatal slices with the caspase-3 activator α-(Trichloromethyl)-4-pyridineethanol (PETCM) rescues a physiological LTD in PINK1 knockout mice. Furthermore…
Number of citations: 22 www.mdpi.com
M Piacentini, C Evangelisti… - Cell death and …, 2003 - nature.com
… Knocking down of ProT by RNA interference facilitates apotposis induction, and a small molecule, α-(thicholomethyl)-4-pyridineethanol (PETCM), suppresses the negative effect of ProT …
Number of citations: 32 www.nature.com
S Xiong, T Mu, G Wang, X Jiang - Protein & cell, 2014 - academic.oup.com
… 4-pyridineethanol (PETCM), gambonic acid, and the gambonic acid derivative MX-206 were identified by high-throughput screens for caspases 3 activation in vitro. Some of these …
Number of citations: 381 academic.oup.com
JR Dice, L Scheinman, KW Berrodin - Journal of Medicinal …, 1966 - ACS Publications
The compounds were synthesized by adding an aralkylpyridine anion to the appropriately substituted trifluoroacetophenone. Since two asymmetric centers were generated inthis …
Number of citations: 8 pubs.acs.org
P Li, D Nijhawan, X Wang - Cell, 2004 - Elsevier
… This screen revealed that ~-(trichloromethyl)4-pyridineethanol promotes apoptosome … The small molecule ~-(trichloromethyl)-4-pyridineethanol activates apoptosome formation by …
Number of citations: 167 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.